molecular formula C49H69N13O12S B10849235 2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid

2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid

Cat. No.: B10849235
M. Wt: 1064.2 g/mol
InChI Key: DSKXSKYPLRUWNI-XISDYZNSSA-N
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Description

H-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-BT-OH (JMV1645) is a synthetic peptide composed of lysine, arginine, proline, hydroxyproline, glycine, isoleucine, serine, and a modified amino acid, D-benzothiazole. This compound is designed to interact with specific biological targets, making it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-BT-OH involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers .

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

H-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-BT-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the cleavage of such bonds .

Scientific Research Applications

H-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-BT-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-BT-OH involves its interaction with specific molecular targets, such as the bradykinin B2 receptor. This interaction can activate or inhibit signaling pathways, leading to various biological effects. The peptide’s structure allows it to bind with high affinity to its target, modulating the receptor’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-BT-OH is unique due to its specific sequence and the presence of the D-benzothiazole moiety, which imparts distinct biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

Molecular Formula

C49H69N13O12S

Molecular Weight

1064.2 g/mol

IUPAC Name

2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid

InChI

InChI=1S/C49H69N13O12S/c50-16-6-5-11-31(51)42(68)56-32(12-7-17-54-49(52)53)46(72)60-18-8-14-36(60)48(74)61-23-30(64)21-37(61)44(70)55-22-39(65)59-41(29-19-27-9-1-2-10-28(27)20-29)45(71)57-33(25-63)43(69)58-34-26-75-38-15-4-3-13-35(38)62(47(34)73)24-40(66)67/h1-4,9-10,13,15,29-34,36-37,41,63-64H,5-8,11-12,14,16-26,50-51H2,(H,55,70)(H,56,68)(H,57,71)(H,58,69)(H,59,65)(H,66,67)(H4,52,53,54)/t30?,31?,32-,33+,34-,36+,37+,41?/m1/s1

InChI Key

DSKXSKYPLRUWNI-XISDYZNSSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)N2CC(C[C@H]2C(=O)NCC(=O)NC(C3CC4=CC=CC=C4C3)C(=O)N[C@@H](CO)C(=O)N[C@@H]5CSC6=CC=CC=C6N(C5=O)CC(=O)O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(C3CC4=CC=CC=C4C3)C(=O)NC(CO)C(=O)NC5CSC6=CC=CC=C6N(C5=O)CC(=O)O)O

Origin of Product

United States

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